3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Scientific Research Applications
Energy Expenditure and Metabolic Effects
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride has been investigated for its impact on energy expenditure and metabolism. For instance, one study demonstrated that a chemically related compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), induced a significant increase in energy expenditure by elevating resting oxygen consumption and disrupting oxidative phosphorylation in rats. This uncoupling of respiration from ATP synthesis was suggested to partially explain the increased resting metabolic rate observed following administration of this compound (Massicot et al., 1985).
Antioxidant and Anti-Inflammatory Activity
Another study investigated the antioxidant and anti-inflammatory activities of a structurally similar compound, 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. The study found that higher doses of this compound exhibited potent anti-inflammatory activity comparable to the standard drug, dexamethasone. The antioxidant activity was concentration-dependent and comparable to commercial synthetic antioxidants like ascorbic acid. The compound's anti-inflammatory effect was evaluated using carrageenan-induced rat paw edema, indicating its potential for treating inflammatory conditions (Tharini & Sangeetha, 2015).
Neuropharmacological Effects
Several studies have focused on the neuropharmacological effects of piperidine derivatives. For example, novel piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The findings indicated that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed substantial increases in activity upon specific substitutions, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Safety And Hazards
properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-5-3-7-14(12(11)2)16-10-13-6-4-8-15-9-13;/h3,5,7,13,15H,4,6,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDBDAHKTXVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.